

An In-depth Technical Guide on the Thermodynamic Properties of D-Mannose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Mannose-d-4**

Cat. No.: **B12401249**

[Get Quote](#)

A Note on **D-Mannose-d-4**: Comprehensive experimental data on the thermodynamic properties of specifically deuterated **D-Mannose-d-4** is not readily available in the current scientific literature. This guide will therefore focus on the extensively studied thermodynamic properties of D-Mannose. The principles and experimental methodologies described are directly applicable to the study of its deuterated isotopologues. Isotopic substitution, such as the replacement of hydrogen with deuterium, is known to influence thermodynamic properties primarily through changes in vibrational frequencies and zero-point energy, which can affect heat capacity and the enthalpies of phase transitions.

Executive Summary

D-Mannose is a C-2 epimer of glucose and a fundamentally important monosaccharide in various biological processes, including the glycosylation of proteins.^[1] Understanding its thermodynamic properties is crucial for applications in drug development, food science, and biotechnology. This document provides a detailed overview of the key thermodynamic parameters of D-Mannose, outlines the experimental protocols for their determination, and illustrates relevant experimental and biological pathways.

Thermodynamic Data of D-Mannose

The thermodynamic properties of D-Mannose have been characterized over a broad range of temperatures. The quantitative data, including heat capacity, enthalpy, entropy, and Gibbs free energy, are summarized below.

Heat Capacity and Thermodynamic Functions

The heat capacity of D-Mannose has been measured from near absolute zero to above its melting point. These measurements are fundamental for deriving other thermodynamic functions.[\[2\]](#)[\[3\]](#)

Table 1: Molar Heat Capacity and Derived Thermodynamic Functions of D-Mannose at Standard Temperature (T = 298.15 K)

Property	Symbol	Value	Unit
Molar Heat Capacity (Solid)	C_p,m	216	$J \cdot K^{-1} \cdot mol^{-1}$
Molar Entropy	S_m	217.1	$J \cdot K^{-1} \cdot mol^{-1}$
Enthalpy Increment	$H_m(T) - H_m(0)$	38.89	$kJ \cdot mol^{-1}$
Gibbs Free Energy Function	Φ_m	-86.51	$J \cdot K^{-1} \cdot mol^{-1}$

Data sourced from a comprehensive study on the heat capacities of D-Mannose from 1.9 K to 440 K.[\[2\]](#)

Enthalpies of Transition and Formation

The enthalpies associated with phase changes and the formation of the compound from its constituent elements are critical thermodynamic parameters.

Table 2: Enthalpy Data for D-Mannose

Property	Symbol	Value	Unit
Standard Molar Enthalpy of Combustion (Solid)	$\Delta cH^\circ_{\text{solid}}$	-2813 ± 2	kJ·mol ⁻¹
Standard Molar Enthalpy of Formation (Solid)	$\Delta fH^\circ_{\text{solid}}$	-1004.5 ± 2.1	kJ·mol ⁻¹
Enthalpy of Fusion	$\Delta f_{\text{fus}}H^\circ$	26.41	kJ·mol ⁻¹
Melting Temperature	T_{fus}	412.26 K (139.11 °C)	K

Data compiled from various sources.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Gibbs Free Energy of Formation

The Gibbs free energy of formation provides insight into the spontaneity of forming D-Mannose under standard conditions.

Table 3: Gibbs Free Energy of Formation for D-Mannose

Property	Symbol	Value	Unit
Standard Gibbs Free Energy of Formation (Estimated)	ΔfG°	-389.6 ± 2.1	kJ·mol ⁻¹

Data sourced from eQuilibrator.[\[6\]](#)

Experimental Protocols

The determination of the thermodynamic properties of D-Mannose involves precise calorimetric techniques. The primary methods cited in the literature are detailed below.[\[2\]](#)

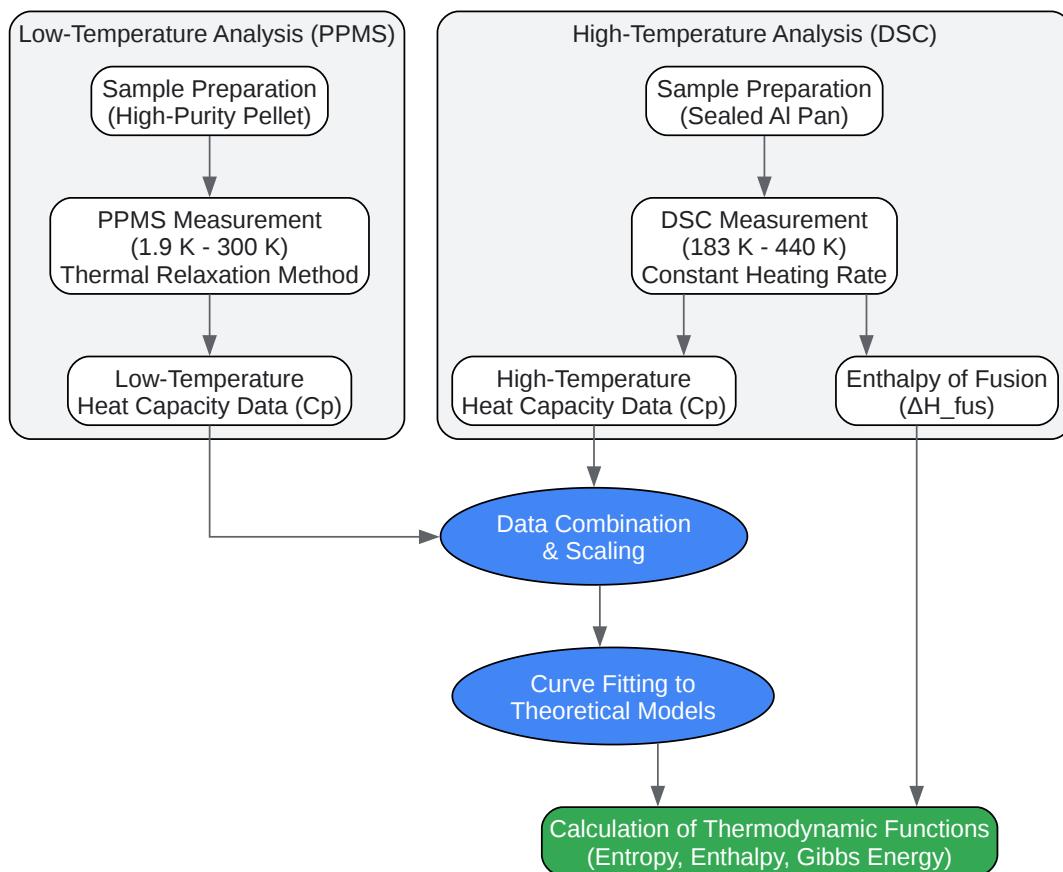
Low-Temperature Heat Capacity Measurement (1.9 K to 300 K)

Methodology: Quantum Design Physical Property Measurement System (PPMS)

- Sample Preparation: A precise mass (e.g., 0.02228 g) of high-purity D-Mannose is pressed into a pellet.[2]
- Calorimeter Setup: The pellet is affixed to the sample platform of the PPMS calorimeter using Apiezon N grease to ensure good thermal contact.
- Measurement Principle: The PPMS employs a thermal relaxation method. A known amount of heat is applied to the sample, causing its temperature to rise. The heat source is then turned off, and the system relaxes back to the base temperature. The heat capacity is determined by analyzing the time constant of this thermal relaxation.
- Temperature Range and Steps: Measurements are typically performed with a logarithmic spacing from 1.9 K to 100 K and then at fixed temperature intervals (e.g., 10 K) from 100 K to 300 K.[2]
- Accuracy: The accuracy of this method is generally within $\pm 3\%$ for temperatures between 1.9 K and 20 K, and improves to $\pm 1\%$ from 20 K to 300 K.[2]

High-Temperature Heat Capacity and Enthalpy of Fusion Measurement (183 K to 440 K)

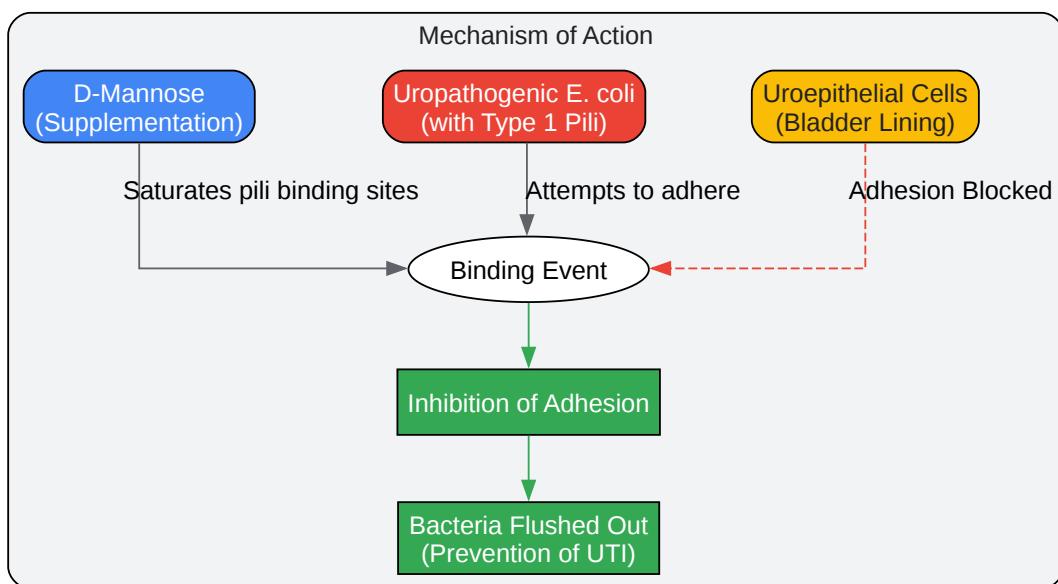
Methodology: Differential Scanning Calorimetry (DSC)


- Sample Preparation: A small, accurately weighed sample of D-Mannose (e.g., 0.00880 g) is hermetically sealed in an aluminum pan.[2] An empty pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.
- Measurement Principle: The sample and reference pans are heated at a constant rate (e.g., 10 K·min⁻¹). The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

- Data Analysis:
 - Heat Capacity: The heat capacity is calculated from the differential heat flow signal.
 - Phase Transitions: Endothermic or exothermic events, such as melting, appear as peaks in the DSC curve. The temperature at the peak maximum is taken as the transition temperature (T_{peak}), and the area under the peak corresponds to the enthalpy of the transition (e.g., enthalpy of fusion).[2]
- Accuracy: The accuracy for heat capacity measurements is typically within $\pm 3\%$, and for enthalpy measurements, it is also within $\pm 3\%$.[2]

Visualizations

Experimental Workflow for Thermodynamic Characterization


The following diagram illustrates the workflow for determining the thermodynamic properties of a carbohydrate like D-Mannose using a combination of calorimetric techniques.

[Click to download full resolution via product page](#)

Caption: Workflow for Calorimetric Analysis of D-Mannose.

Logical Pathway: D-Mannose in the Prevention of Urinary Tract Infections (UTIs)

D-Mannose is investigated for its role in preventing UTIs by inhibiting bacterial adhesion to the uroepithelial cells. This logical relationship is a key area of research for drug development professionals.[7][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. quanshi.dicp.ac.cn [quanshi.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. d-Mannose (CAS 3458-28-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. d-Mannose [webbook.nist.gov]
- 6. D-Mannose [equilibrator.weizmann.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of D-Mannose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401249#thermodynamic-properties-of-d-mannose-d-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com